Methyl 2-bromo-6-fluoro-3-iodobenzoate
CAS No.:
Cat. No.: VC13713069
Molecular Formula: C8H5BrFIO2
Molecular Weight: 358.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrFIO2 |
|---|---|
| Molecular Weight | 358.93 g/mol |
| IUPAC Name | methyl 2-bromo-6-fluoro-3-iodobenzoate |
| Standard InChI | InChI=1S/C8H5BrFIO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |
| Standard InChI Key | WBJHHPFNUVSRAV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1Br)I)F |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1Br)I)F |
Introduction
Methyl 2-bromo-6-fluoro-3-iodobenzoate is a synthetic organic compound belonging to the class of halogenated benzoates. It is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, which significantly influence its chemical reactivity and biological activity. This compound is primarily used in scientific research and pharmaceutical applications due to its unique structural features.
Synthesis of Methyl 2-bromo-6-fluoro-3-iodobenzoate
The synthesis of methyl 2-bromo-6-fluoro-3-iodobenzoate typically involves a multi-step process. It begins with benzoic acid derivatives, which undergo halogenation and esterification reactions. The specific methodologies for its preparation are detailed in scientific literature and patents, highlighting its relevance in medicinal chemistry and material science.
Synthesis Steps
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Halogenation: Introduction of bromine, fluorine, and iodine substituents onto the benzene ring.
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Esterification: Conversion of the carboxylic acid group into an ester group using methanol.
Chemical Reactions and Mechanisms
Methyl 2-bromo-6-fluoro-3-iodobenzoate participates in various chemical reactions due to its reactive halogen substituents. Key reactions include nucleophilic substitution, where the halogen atoms enhance the electrophilicity of the compound, making it a suitable substrate for various chemical transformations.
Reaction Types
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of halogen atoms by nucleophiles due to electron-withdrawing effects. |
| Cross-Coupling Reactions | Potential use in palladium-catalyzed reactions for forming carbon-carbon bonds. |
Applications and Research Findings
Methyl 2-bromo-6-fluoro-3-iodobenzoate finds applications primarily in scientific research and pharmaceutical development. Its unique structural features make it valuable for studying chemical reactivity and biological activity.
Biological Activity
While specific biological activity data for methyl 2-bromo-6-fluoro-3-iodobenzoate is limited, compounds with similar halogenated structures have shown potential in medicinal chemistry. The presence of multiple halogens can enhance biological activity by altering the compound's pharmacokinetic properties.
Spectroscopic Analysis
The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Safety and Handling
Methyl 2-bromo-6-fluoro-3-iodobenzoate should be handled with caution due to its potential toxicity and reactivity. It is essential to follow proper safety protocols when handling this compound, including wearing protective gear and working in a well-ventilated area.
Safety Data
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
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